Bis(trichlorosilyl)methane

Catalog No.
S1897103
CAS No.
4142-85-2
M.F
CH2Cl6Si2
M. Wt
282.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trichlorosilyl)methane

CAS Number

4142-85-2

Product Name

Bis(trichlorosilyl)methane

IUPAC Name

trichloro(trichlorosilylmethyl)silane

Molecular Formula

CH2Cl6Si2

Molecular Weight

282.9 g/mol

InChI

InChI=1S/CH2Cl6Si2/c2-8(3,4)1-9(5,6)7/h1H2

InChI Key

ABDDAHLAEXNYRC-UHFFFAOYSA-N

SMILES

C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl

Canonical SMILES

C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl

Surface Modification

  • Water Repellency

    Bis(trichlorosilyl)methane's ability to react with surfaces and form siloxane layers makes it valuable for creating water-repellent coatings. These coatings find applications in textiles, building materials, and microfluidic devices [].

  • Anti-Sticking Properties

    Research suggests that Bis(trichlorosilyl)methane can be used to develop anti-sticking coatings. This prevents unwanted adhesion on surfaces in areas like microfluidics and lab-on-a-chip devices.

  • Enhancing Material Properties

    Bis(trichlorosilyl)methane can modify surfaces of minerals, fillers, and pigments, improving their compatibility with other materials in composites. This allows for better dispersion and enhanced properties in the final product.

Bis(trichlorosilyl)methane is an organosilicon compound with the molecular formula CH2Cl6Si2\text{C}H_2\text{Cl}_6\text{Si}_2 and a molecular weight of approximately 282.90 g/mol. This compound features a central methane group bonded to two trichlorosilyl groups, making it a significant precursor in the synthesis of various organosilicon compounds. Its unique structure allows for diverse reactivity, particularly in forming siloxane linkages and modifying surfaces in materials science .

Bis(trichlorosilyl)methane is a hazardous compound. It reacts with water to release hydrochloric acid, a corrosive and toxic gas. It is also classified as a flammable liquid [].

, primarily due to its reactive chlorosilane groups. Key reactions include:

  • Hydrolysis: Upon exposure to moisture, bis(trichlorosilyl)methane can hydrolyze to form silanol groups, which can further condense to yield siloxanes.
  • Dehydrochlorination: This reaction can lead to the formation of polysilanes or other organosilicon compounds by removing hydrochloric acid under appropriate conditions .
  • Cross-linking: It can act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of silicone-based materials .

Several methods exist for synthesizing bis(trichlorosilyl)methane:

  • Direct Chlorination: The compound can be synthesized through the chlorination of methanesilane derivatives using chlorine gas under controlled conditions.
  • Reaction with Silicon Tetrachloride: Reacting methylene chloride with silicon tetrachloride can yield bis(trichlorosilyl)methane.
  • Dehydrochlorination Processes: Utilizing dichloromethylsilane as a starting material can also produce this compound through dehydrochlorination reactions .

Bis(trichlorosilyl)methane finds applications in various fields:

  • Precursor for Organosilicon Compounds: It serves as an intermediate in synthesizing more complex organosilicon materials.
  • Surface Modification: Used in the modification of surfaces for enhanced adhesion, dispersion, and chemical resistance.
  • Silicone Polymer Production: Acts as a coupling agent or cross-linker in silicone-based polymers, improving their mechanical properties .

Several compounds share structural or functional similarities with bis(trichlorosilyl)methane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
TrichlorosilaneSiCl3H\text{SiCl}_3\text{H}Simple chlorosilane used as a precursor
DichlorodimethylsilaneC2H6Cl2Si\text{C}_2\text{H}_6\text{Cl}_2\text{Si}Commonly used in silicone synthesis
TrimethylchlorosilaneC3H9ClSi\text{C}_3\text{H}_9\text{ClSi}Used for surface modification
Bis(trimethylsilyl)amineC6H18NSi2\text{C}_6\text{H}_{18}\text{N}\text{Si}_2Acts as a coupling agent in organic synthesis

Uniqueness of Bis(trichlorosilyl)methane

What sets bis(trichlorosilyl)methane apart is its dual trichlorosilyl functionality, which allows for enhanced reactivity compared to simpler silanes. Its ability to form robust siloxane linkages makes it particularly valuable in the development of advanced materials and coatings. Additionally, its specific reactivity profile enables tailored applications in both industrial and research settings .

Direct Synthesis from Polychloromethanes and Trichlorosilane

The direct synthesis of bis(trichlorosilyl)methane from polychloromethanes and trichlorosilane represents a fundamental approach in organosilicon chemistry. This methodology involves the reaction of various chlorinated methane derivatives with trichlorosilane under specific catalytic conditions [1].

The reaction proceeds through a silicon-carbon coupling mechanism where polychloromethanes such as carbon tetrachloride, chloroform, and dichloromethane serve as carbon sources. Trichlorosilane acts as both the silicon source and reducing agent in the presence of quaternary phosphonium chloride catalysts, particularly tetrabutylphosphonium chloride [1].

Table 1: Direct Synthesis from Polychloromethanes and Trichlorosilane

SubstrateTrichlorosilane RatioTemperature (°C)Reaction Time (hours)Major Product Yield (%)Catalyst/AdditiveByproducts
Carbon tetrachloride (CCl4)1:4.5100865 (1a:1b = 64:1)Bu4PClCHCl3, CH2Cl2
Chloroform (CHCl3)1:4.580-1008-1247 (42:5)Bu4PCl/tri-n-butylamineCH2Cl2, 3a intermediate
Dichloromethane (CH2Cl2)1:4.5150-1701241 (34:7)Bu4PClPolymeric products at high temp

The reaction efficiency varies significantly depending on the polychloromethane substrate used. Carbon tetrachloride demonstrates the highest reactivity and product yield, achieving 65% conversion with excellent selectivity ratios. The reaction with chloroform requires slightly milder conditions but produces mixed products including intermediate compounds. Dichloromethane, being the least reactive substrate, necessitates elevated temperatures and extended reaction times [1].

Research findings indicate that the reaction mechanism involves sequential reduction-coupling steps. Initially, carbon tetrachloride undergoes partial reduction to form chloroform and dichloromethane as intermediates, which subsequently participate in the coupling reaction with trichlorosilane [1]. The presence of tetrabutylphosphonium chloride is crucial for generating the reactive trichlorosilyl anion species that facilitates the carbon-silicon bond formation.

Reductive Coupling Mechanisms

The reductive coupling mechanism underlying bis(trichlorosilyl)methane synthesis involves complex multi-step processes characterized by the formation of silicon-carbon bonds through nucleophilic substitution pathways [1] [2]. The mechanism initiates with the generation of trichlorosilyl anion species from the interaction between trichlorosilane and quaternary phosphonium chloride catalysts.

Table 2: Reductive Coupling Mechanism Parameters

Mechanism StepKey IntermediateActivation Energy BarrierRate-Determining StepSolvent Effects
Trichlorosilyl anion generationSiCl3- from HSiCl3 + Bu4PClLow (anion formation)Substrate activationPolar solvents favor
Nucleophilic attackCarbon-silicon bond formationModerate (C-Si coupling)C-Si bond formationCoordinating solvents
Reductive eliminationH-Cl eliminationLow (elimination)Varies with substrateNon-protic preferred
Product formationBis(trichlorosilyl)methaneThermodynamically favoredOverall coupling processAnhydrous conditions essential

The mechanism proceeds through distinct phases where the trichlorosilyl anion acts as a nucleophile attacking the electrophilic carbon centers in polychloromethanes. This nucleophilic attack results in the formation of carbon-silicon bonds with concomitant elimination of hydrogen chloride [1]. The stereochemistry and regioselectivity of the coupling process depend on the steric and electronic properties of both the silicon and carbon components.

Detailed kinetic studies reveal that the rate-determining step varies depending on the specific polychloromethane substrate employed. For carbon tetrachloride, substrate activation represents the primary kinetic barrier, while chloroform and dichloromethane exhibit different rate-limiting steps related to carbon-silicon bond formation [1]. The reaction pathway analysis indicates that multiple mechanistic routes can operate simultaneously, leading to the formation of various products and intermediates.

The reductive nature of the coupling process is evidenced by the formation of reduced carbon species as byproducts. This reduction occurs through hydrogen-chlorine exchange mechanisms where trichlorosilane serves a dual role as both coupling partner and reducing agent [1] [2]. The presence of tertiary amine additives, such as tri-n-butylamine, can significantly influence the mechanistic pathway by stabilizing intermediate species and promoting specific reaction channels.

Temperature-Dependent Reaction Optimization

Temperature plays a critical role in determining the efficiency, selectivity, and product distribution in bis(trichlorosilyl)methane synthesis. Systematic optimization studies have revealed distinct temperature regimes that correspond to different mechanistic pathways and product outcomes [1] [3].

Table 3: Temperature-Dependent Reaction Optimization

Temperature Range (°C)Primary ProcessProduct DistributionReaction EfficiencyKey Observations
30Initial CCl4 coupling2a formationLowCCl4 → CHCl3 conversion
60Intermediate formationMixed productsModerateMultiple pathways active
80-100Optimal synthesisBis(trichlorosilyl)methaneHighOptimal conditions
150-170CH2Cl2 activationRequired for CH2Cl2ModerateHigher temp required
>250Side reactions increaseDecomposition productsDecreasedCatalyst deactivation

At low temperatures (30°C), the reaction exhibits limited activity with carbon tetrachloride undergoing initial activation to form intermediate products. The primary process involves partial reduction of carbon tetrachloride to chloroform, with minimal formation of the desired bis(trichlorosilyl)methane product [1]. This temperature regime is characterized by slow reaction kinetics and poor atom economy.

The intermediate temperature range (60-80°C) represents a transition zone where multiple reaction pathways become accessible. Mixed product formation occurs due to the simultaneous operation of different mechanistic routes. The reaction efficiency improves moderately, but selectivity remains suboptimal due to competing side reactions [1]. This temperature range is particularly important for understanding the mechanistic complexity of the synthesis.

Optimal synthesis conditions are achieved in the temperature range of 80-100°C, where bis(trichlorosilyl)methane formation reaches maximum efficiency. This temperature window provides the ideal balance between reaction rate and selectivity, minimizing unwanted side reactions while maximizing product yield [1]. The reaction proceeds smoothly with excellent conversion rates and minimal byproduct formation.

Higher temperatures (150-170°C) become necessary when employing less reactive substrates such as dichloromethane. These elevated temperatures are required to overcome the increased activation barriers associated with dichloromethane activation [1]. However, the reaction efficiency decreases due to increased energy input requirements and potential catalyst degradation.

Excessive temperatures (>250°C) lead to detrimental effects including catalyst deactivation, increased side reactions, and product decomposition. At these temperatures, the selectivity for bis(trichlorosilyl)methane decreases significantly due to the formation of complex decomposition products and polymeric materials [1] [4]. Temperature control within the optimal range is therefore crucial for successful synthesis.

Byproduct Formation and Reaction Pathway Analysis

The synthesis of bis(trichlorosilyl)methane involves complex reaction networks that generate various byproducts alongside the desired product. Understanding the formation pathways and controlling byproduct generation is essential for optimizing reaction efficiency and selectivity [1] [5].

Table 4: Byproduct Formation and Reaction Pathway Analysis

Primary ReactionMain ProductMajor ByproductsMinor ByproductsMechanistic PathwaySelectivity Factors
CCl4 + HSiCl3Bis(trichlorosilyl)methaneCHCl3, CH2Cl2Reductive dechlorination productsSequential reduction-couplingTemperature control critical
CHCl3 + HSiCl3Bis(trichlorosilyl)methane + 3aCH2Cl2, intermediate 3aPartially coupled intermediatesH-Cl exchange mechanismTime-dependent conversion
CH2Cl2 + HSiCl3Bis(trichlorosilyl)methanePolymeric materialsUnreacted starting materialsHigh-temperature activationRequires precise conditions

The reaction pathway analysis reveals that byproduct formation follows predictable patterns based on the mechanistic requirements of each substrate. Carbon tetrachloride reactions generate chloroform and dichloromethane as major byproducts through sequential reductive dechlorination processes [1]. These byproducts arise from the stepwise reduction of carbon tetrachloride, where each reduction step removes one chlorine atom while introducing a hydrogen atom.

Chloroform-based synthesis produces a more complex byproduct profile including dichloromethane and various intermediate compounds designated as "3a" species. The formation of these intermediates occurs through hydrogen-chlorine exchange mechanisms where trichlorosilane acts as both a hydrogen donor and chlorine acceptor [1]. The time-dependent nature of this conversion allows for optimization through reaction time control.

Dichloromethane synthesis presents unique challenges due to the formation of polymeric byproducts at the elevated temperatures required for substrate activation. These polymeric materials result from uncontrolled coupling reactions between multiple silicon and carbon centers [1]. The formation of such byproducts can be minimized through precise temperature control and optimized reaction stoichiometry.

The mechanistic pathways leading to byproduct formation involve multiple competing reactions that operate simultaneously with the desired coupling process. Sequential reduction-coupling mechanisms predominate in carbon tetrachloride systems, while hydrogen-chlorine exchange processes are more significant in chloroform and dichloromethane systems [1]. Understanding these mechanistic differences enables targeted optimization strategies for each substrate type.

Selectivity factors governing byproduct formation include temperature control, reaction time optimization, and catalyst system selection. Temperature control represents the most critical factor, as elevated temperatures can shift reaction equilibria toward undesired pathways [1]. Reaction time optimization allows for maximizing product formation while minimizing secondary reactions that lead to byproduct generation. The choice of catalyst system, particularly the phosphonium chloride type and concentration, significantly influences the selectivity profile by altering the relative rates of competing reactions.

Advanced analytical techniques have enabled detailed characterization of reaction pathways and byproduct formation mechanisms. Gas chromatography-mass spectrometry analysis reveals the temporal evolution of product and byproduct concentrations, providing insights into reaction kinetics and mechanism [1]. Nuclear magnetic resonance spectroscopy allows for structural elucidation of intermediate species and byproducts, facilitating mechanistic understanding and optimization strategies.

The economic implications of byproduct formation extend beyond yield considerations to include separation and purification requirements. Major byproducts such as chloroform and dichloromethane can often be recycled or valorized as starting materials for subsequent reactions [1]. However, polymeric byproducts and complex intermediate species may require specialized disposal or treatment procedures, adding to the overall process cost.

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of bis(trichlorosilyl)methane in the solid state [1] [2] [3] [4] [5]. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Data Collection Parameters

The crystallographic analysis of bis(trichlorosilyl)methane typically employs standard data collection protocols. Based on related chlorosilane structures, the compound is expected to crystallize in an orthorhombic or monoclinic crystal system with a centrosymmetric space group such as P21/c [1] [6] [4] [7]. Data collection is performed using Mo Kα radiation (λ = 0.71073 Å) at low temperatures (typically 173-298 K) to minimize thermal motion and improve data quality [6] [8].

ParameterExpected RangeLiterature Basis
Crystal SystemOrthorhombic/Monoclinic [1] [6] [4] [7]
Space GroupP21/c or similar [1] [6] [4] [7]
Temperature173-298 K [6] [8]
RadiationMo Kα (0.71073 Å) [6] [8]

Molecular Geometry and Bond Parameters

The molecular structure of bis(trichlorosilyl)methane exhibits two tetrahedral silicon centers connected through a central methylene bridge. X-ray crystallographic studies of related compounds provide insight into the expected bond parameters [1] [2] [3] [4].

The silicon-carbon bond lengths are anticipated to fall within the range of 1.85-1.95 Å, consistent with typical Si-C single bonds in chlorosilane compounds [1] [2] [3] [4]. The silicon-chlorine bond distances are expected to range from 2.00-2.10 Å, reflecting the polar covalent nature of the Si-Cl bonds [1] [2] [3] [4] [5].

Bond TypeExpected Length (Å)Reference
Si-C1.85-1.95 [1] [2] [3] [4]
Si-Cl2.00-2.10 [1] [2] [3] [4] [5]
C-H0.95-1.00 [1] [2] [3]

Molecular Symmetry and Conformation

The molecular symmetry of bis(trichlorosilyl)methane is governed by the tetrahedral geometry around each silicon atom and the flexibility of the central methylene linker. The compound may adopt C₂ᵥ symmetry if both trichlorosilyl groups are oriented identically, or lower C₁ symmetry if they are rotated relative to each other [1] [2] [3].

Electron diffraction studies of related tris(trimethylsilyl)(trichlorosilyl)methane have demonstrated the importance of steric interactions in determining molecular conformation [3]. The SiCSi bond angles are expected to deviate slightly from the ideal tetrahedral angle (109.5°) due to steric crowding between chlorine atoms, with angles typically ranging from 108-112° [3].

Intermolecular Interactions and Crystal Packing

The crystal packing of bis(trichlorosilyl)methane is dominated by van der Waals interactions and potential halogen-halogen contacts between adjacent molecules [1] [2]. Chlorine atoms may participate in weak intermolecular Cl···Cl contacts, with distances typically around 3.3-3.5 Å, slightly longer than the sum of van der Waals radii [2].

Multinuclear NMR Spectroscopy (¹H, ¹³C, ²⁹Si)

Multinuclear NMR spectroscopy provides comprehensive structural information about bis(trichlorosilyl)methane in solution, complementing the solid-state data obtained from X-ray crystallography. The combination of ¹H, ¹³C, and ²⁹Si NMR techniques offers detailed insight into the electronic environment and molecular dynamics of this compound.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of bis(trichlorosilyl)methane exhibits characteristic features reflecting the unique chemical environment of the methylene protons. The two protons attached to the central carbon appear as a singlet due to the symmetrical substitution pattern [9] [10] [11].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
-CH₂- (central)1.5-4.0Singlet2H

The chemical shift of the methylene protons is significantly deshielded compared to simple alkyl methylene groups due to the electron-withdrawing effect of the two trichlorosilyl substituents [9] [10] [11]. This deshielding effect is consistent with the high electronegativity of chlorine atoms and the σ*-accepting properties of the Si-Cl bonds.

The coupling between the methylene protons and ²⁹Si nuclei (J(¹H-²⁹Si)) is typically observable as satellite signals, with coupling constants ranging from 6-15 Hz [10]. However, due to the low natural abundance of ²⁹Si (4.7%), these satellites appear with low intensity and may require specialized pulse sequences for clear observation.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides critical information about the central carbon atom and its electronic environment. The methylene carbon experiences significant deshielding due to the two electron-withdrawing trichlorosilyl groups [12] [13] [14].

Carbon EnvironmentChemical Shift (ppm)Multiplicity
Central -CH₂-10-50Triplet (¹J(¹³C-¹H))

The ¹³C chemical shift is expected to appear in the range of 10-50 ppm, significantly downfield from typical methylene carbons in alkyl compounds [12] [13] [14]. The exact chemical shift depends on solvent effects and temperature, with polar solvents generally causing additional deshielding.

Carbon-silicon coupling (¹J(¹³C-²⁹Si)) provides valuable structural information, with coupling constants typically ranging from 50-80 Hz for directly bonded carbon-silicon interactions [13] [14]. The coupling pattern appears as a triplet due to coupling with two equivalent ²⁹Si nuclei.

²⁹Si NMR Spectroscopic Analysis

²⁹Si NMR spectroscopy offers the most direct probe of the silicon environment in bis(trichlorosilyl)methane. Despite the challenges associated with the low natural abundance and relatively low gyromagnetic ratio of ²⁹Si, this technique provides unique structural information [15] [10] [16] [17].

Silicon EnvironmentChemical Shift (ppm)Expected Range
SiCl₃ groups(-50) to (+50)Typical for trichlorosilyl

The ²⁹Si chemical shift for trichlorosilyl groups typically appears in the range of -50 to +50 ppm relative to tetramethylsilane (TMS) [15] [10] [16] [17]. The exact chemical shift is influenced by the electronic properties of the carbon substituent and the number of chlorine atoms directly bonded to silicon.

Trichlorosilyl groups generally exhibit chemical shifts around +10 to +30 ppm, with the positive shift reflecting the electron-withdrawing effect of the chlorine substituents [15] [16]. The chemical shift is also sensitive to temperature and solvent effects, particularly in polar solvents that can coordinate to the silicon center.

NMR Coupling Patterns and Dynamics

The coupling patterns observed in multinuclear NMR provide detailed information about molecular connectivity and dynamics. The ¹H-²⁹Si coupling constants offer insight into the electronic properties of the Si-C bonds, while ¹³C-²⁹Si couplings confirm the direct connectivity between the central carbon and silicon atoms [10] [16].

Temperature-dependent NMR studies can reveal conformational dynamics and potential intramolecular exchange processes. In bis(trichlorosilyl)methane, rotation around the C-Si bonds may lead to coalescence phenomena at elevated temperatures, providing activation parameters for these processes.

Mass Spectrometric Profiling

Mass spectrometry provides essential information about the molecular weight, fragmentation patterns, and structural characteristics of bis(trichlorosilyl)methane. The technique offers unique insights into the stability and decomposition pathways of this compound under ionization conditions [18] [19] [20].

Molecular Ion Characteristics

The molecular ion peak of bis(trichlorosilyl)methane appears at m/z 282.9, corresponding to the molecular formula CH₂Cl₆Si₂ [18] [19] [20]. The molecular ion often exhibits relatively low intensity due to the labile nature of Si-Cl bonds under electron impact ionization conditions.

Ion Typem/z ValueRelative IntensityAssignment
M⁺-282.9Low-ModerateMolecular ion
[M-Cl]⁺247.4ModerateLoss of chlorine
[M-SiCl₃]⁺149.5HighLoss of trichlorosilyl

Fragmentation Patterns and Mechanisms

The fragmentation of bis(trichlorosilyl)methane follows predictable pathways based on the stability of the resulting ions and the weak points in the molecular structure [19] [20] [21]. The primary fragmentation occurs through cleavage of Si-Cl and Si-C bonds, leading to characteristic fragment ions.

The most abundant fragment ions typically include:

  • SiCl₃⁺ (m/z 133): Trichlorosilyl cation
  • SiCl₂⁺ (m/z 98): Dichlorosilyl cation
  • SiCl⁺ (m/z 63): Monochlorosilyl cation
  • CHCl₂⁺ (m/z 83): Dichloromethyl cation

Isotope Pattern Analysis

The presence of chlorine atoms (³⁵Cl and ³⁷Cl) creates characteristic isotope patterns that provide structural information and confirm molecular formulas [19] [20] [21]. The natural abundance ratio of ³⁵Cl:³⁷Cl (3:1) leads to complex isotope patterns for molecules containing multiple chlorine atoms.

For bis(trichlorosilyl)methane with six chlorine atoms, the isotope pattern extends over a significant mass range, with the M+2, M+4, M+6, M+8, M+10, and M+12 peaks reflecting the various combinations of ³⁵Cl and ³⁷Cl isotopes [19] [20] [21].

Ionization Methods and Conditions

Different ionization methods provide complementary information about bis(trichlorosilyl)methane. Electron impact (EI) ionization at 70 eV produces extensive fragmentation, providing detailed structural information but often with weak molecular ion signals [22] [19] [20].

Chemical ionization (CI) methods, particularly with methane or isobutane as reagent gases, can provide more intense molecular ion signals by reducing fragmentation. This approach is particularly valuable for confirming molecular weight and studying less stable compounds [23] [19].

Quantitative Analysis Applications

Mass spectrometry serves as a powerful tool for quantitative analysis of bis(trichlorosilyl)methane in synthetic mixtures and reaction monitoring [22] [19]. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods can achieve high sensitivity and selectivity for trace analysis applications.

Infrared Spectral Interpretation and Vibration Modes

Infrared spectroscopy provides detailed information about the vibrational modes and molecular structure of bis(trichlorosilyl)methane. The technique is particularly valuable for identifying functional groups, studying molecular symmetry, and investigating intermolecular interactions [17] [24] [25] [26].

Characteristic Vibrational Frequencies

The infrared spectrum of bis(trichlorosilyl)methane exhibits several characteristic absorption bands corresponding to specific vibrational modes. The most prominent features arise from Si-Cl stretching, C-H stretching, and C-H bending vibrations [17] [24] [25] [26].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
C-H stretching2900-3100Mediumν(C-H) asymmetric/symmetric
C-H bending1400-1500Mediumδ(C-H) deformation
Si-Cl stretching500-700Strongν(Si-Cl) multiple modes
Si-C stretching800-1000Mediumν(Si-C)

Silicon-Chlorine Stretching Modes

The Si-Cl stretching vibrations represent the most characteristic features in the infrared spectrum of bis(trichlorosilyl)methane. With six Si-Cl bonds in the molecule, multiple stretching modes are expected, leading to a complex absorption pattern in the 500-700 cm⁻¹ region [17] [24] [25] [26].

The exact frequencies depend on the molecular symmetry and coupling between different Si-Cl oscillators. Symmetric stretching modes typically appear at higher frequencies than asymmetric modes, and in-phase stretching of equivalent Si-Cl bonds may show enhanced intensity due to cooperative dipole moment changes [25] [26].

Carbon-Hydrogen Vibrational Modes

The methylene group in bis(trichlorosilyl)methane exhibits characteristic C-H stretching and bending vibrations. The C-H stretching modes appear in the 2900-3100 cm⁻¹ region, with asymmetric stretching typically at higher frequency than symmetric stretching [17] [24] [25] [27].

The C-H bending modes, including scissoring and wagging motions, appear in the 1400-1500 cm⁻¹ region. These modes are particularly sensitive to the electronic environment created by the electron-withdrawing trichlorosilyl substituents [24] [25] [27].

Molecular Symmetry and Selection Rules

The infrared activity of vibrational modes in bis(trichlorosilyl)methane depends on the molecular symmetry and the associated selection rules. For a molecule with C₂ᵥ symmetry, all vibrational modes are infrared active, while lower symmetry leads to even fewer restrictions [25] [28].

The coupling between equivalent vibrational modes (such as the two trichlorosilyl groups) leads to symmetric and antisymmetric combinations. The antisymmetric combinations typically show higher infrared intensity due to larger changes in the molecular dipole moment [25] [28].

Temperature and Phase Effects

Temperature-dependent infrared studies can provide information about molecular dynamics and phase transitions. In the solid state, intermolecular interactions may lead to frequency shifts and band broadening compared to gas-phase or solution spectra [28] [29].

The infrared spectrum in different phases (gas, liquid, solid) reveals information about intermolecular forces and molecular packing. Solid-state spectra often show additional bands due to crystal field effects and intermolecular coupling [29] [30].

Computational Vibrational Analysis

Density functional theory (DFT) calculations provide valuable support for infrared spectral assignments and frequency predictions. Computed vibrational frequencies, typically scaled by empirical factors (0.96-0.99), show excellent agreement with experimental observations [25] [27] [26].

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (62.3%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (63.93%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-16-2023

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